

Technical Guide: 2-Nitro-3,4-dimethoxybenzotrile & Isomeric Distinctions

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Compound of Interest

Compound Name: 3,4-Dimethoxy-2-nitrobenzotrile

CAS No.: 1175636-14-2

Cat. No.: B1497856

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Executive Summary & Chemical Identity

2-Nitro-3,4-dimethoxybenzotrile is a highly functionalized aromatic building block used in the synthesis of fused heterocycles, particularly quinazolines and isoquinolines. It serves as a critical regioisomer in Structure-Activity Relationship (SAR) studies for kinase inhibitors.

Critical Distinction: Researchers often conflate this compound with its regioisomer, 4,5-dimethoxy-2-nitrobenzotrile (also known as 6-nitroveratronitrile), which is the key intermediate for the EGFR inhibitors Gefitinib (Iressa) and Erlotinib (Tarceva). This guide explicitly distinguishes between the two to prevent synthetic errors.

Chemical Identifiers

| Feature | Target Compound | Common Isomer (Gefitinib Intermediate) |
|------------------------|---|---|
| Systematic Name | 2-Nitro-3,4-dimethoxybenzotrile | 4,5-Dimethoxy-2-nitrobenzotrile |
| Synonyms | 3,4-Dimethoxy-2-nitrobenzotrile; 2-Nitro-veratronitrile (ambiguous) | 6-Nitroveratronitrile; 1-Cyano-2-nitro-4,5-dimethoxybenzene |
| CAS Number | 1175636-14-2 | 102714-71-6 |
| Molecular Formula | C ₉ H ₈ N ₂ O ₄ | C ₉ H ₈ N ₂ O ₄ |
| Molecular Weight | 208.17 g/mol | 208.17 g/mol |
| SMILES | <chem>COc1c(OC)ccc(C#N)c1[O-]</chem> | <chem>COc1cc(C#N)c(cc1OC)[O-]</chem> |
| Key Structural Feature | 1,2,3,4-tetrasubstituted (Crowded) | 1,2,4,5-tetrasubstituted (Symmetrical) |

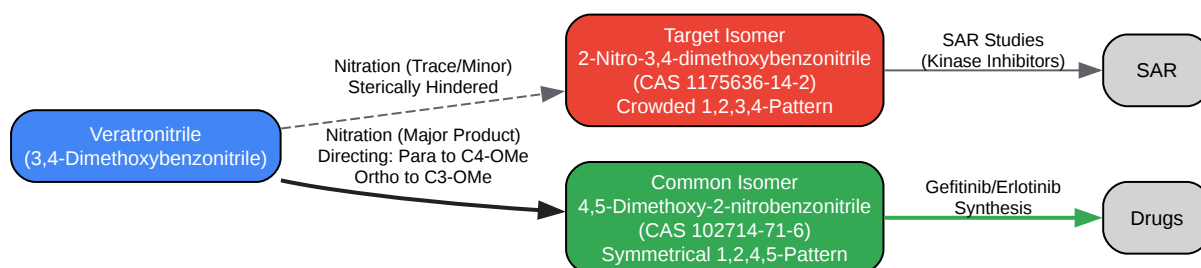
Structural Analysis & Regiochemistry

The chemical behavior of 2-nitro-3,4-dimethoxybenzotrile is defined by the vicinal substitution pattern (positions 1, 2, 3, 4).

- Steric Crowding: The nitro group at position 2 is wedged between the cyano group (C1) and the methoxy group (C3). This steric strain makes the nitro group liable to displacement or twisting out of planarity, affecting its reducibility.
- Electronic Effects:
 - CN (C1): Strong electron-withdrawing group (EWG), meta-directing.
 - NO₂ (C2): Strong EWG, meta-directing.
 - OMe (C3, C4): Strong electron-donating groups (EDG), ortho/para-directing.

Isomer Visualization (DOT Diagram)

The following diagram illustrates the structural divergence between the target isomer and the common pharmaceutical intermediate.



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Caption: Regiochemical divergence in the nitration of veratronitrile. The 4,5-isomer is favored electronically and sterically.

Synthetic Methodologies

A. Synthesis of the Common Isomer (4,5-Dimethoxy-2-nitrobenzonitrile)

Note: This protocol is provided as the industry standard reference. Users aiming for the 3,4-isomer must be aware that this reaction primarily yields the 4,5-isomer.

Reaction Principle: Electrophilic aromatic substitution (Nitration).[1] The 4-methoxy group directs the incoming nitro group to the ortho position (C5), which is also meta to the cyano group (reinforcing). The position between the methoxy groups (C2) is sterically crowded, and the position adjacent to the nitrile (C2/C6) is deactivated by the nitrile, but C6 (which becomes C2 in the product name) is less hindered than C2 (between OMe and CN).

Protocol:

- Reagents: 3,4-Dimethoxybenzonitrile (Veratronitrile) (1.0 eq), Nitric Acid (70%, 5.0 eq), Acetic Acid (Solvent).
- Setup: 3-neck round bottom flask equipped with a thermometer and addition funnel.

- Procedure:
 - Dissolve veratronitrile in glacial acetic acid. Cool to 0–5°C.
 - Add HNO₃ dropwise, maintaining internal temperature <10°C to prevent dinitration.
 - Allow to warm to room temperature and stir for 2 hours.
 - Workup: Pour mixture onto crushed ice. The product precipitates as a yellow solid.
 - Purification: Filter, wash with cold water, and recrystallize from ethanol.
- Yield: Typically 85–95% of 4,5-dimethoxy-2-nitrobenzonitrile.

B. Synthesis of the Target Isomer (2-Nitro-3,4-dimethoxybenzonitrile)

Direct nitration fails to yield this isomer in high quantity due to steric hindrance. The preferred route involves dehydration of the corresponding benzaldoxime or Sandmeyer reaction.

Recommended Route: Dehydration of 2-Nitro-3,4-dimethoxybenzaloxime This route avoids the regioselectivity issues of direct nitration by establishing the carbon skeleton first.

- Precursor: 2-Nitro-3,4-dimethoxybenzaldehyde (Commercially available or synthesized via oxidation of the corresponding benzyl alcohol).
- Step 1: Oxime Formation
 - React aldehyde with Hydroxylamine hydrochloride () and Sodium Acetate in Ethanol/Water.
 - Reflux for 2 hours. Cool to precipitate the oxime.
- Step 2: Dehydration to Nitrile
 - Reagent: Acetic Anhydride (

) or Thionyl Chloride (

).

- Procedure: Reflux the oxime in acetic anhydride for 4 hours.
- Workup: Pour into ice water, neutralize with
. Extract with Ethyl Acetate.[2]
- Result: 2-Nitro-3,4-dimethoxybenzotrile.[3]

Applications in Drug Development

Both isomers serve as precursors to amino-benzonitriles, which are cyclized to form quinazolines.

Quinazoline Core Synthesis (Gefitinib/Erlotinib)

The 4,5-isomer is reduced to 2-amino-4,5-dimethoxybenzotrile. This is then reacted with Formamide or Dimethylformamide dimethyl acetal (DMF-DMA) to close the pyrimidine ring, forming the quinazoline core.

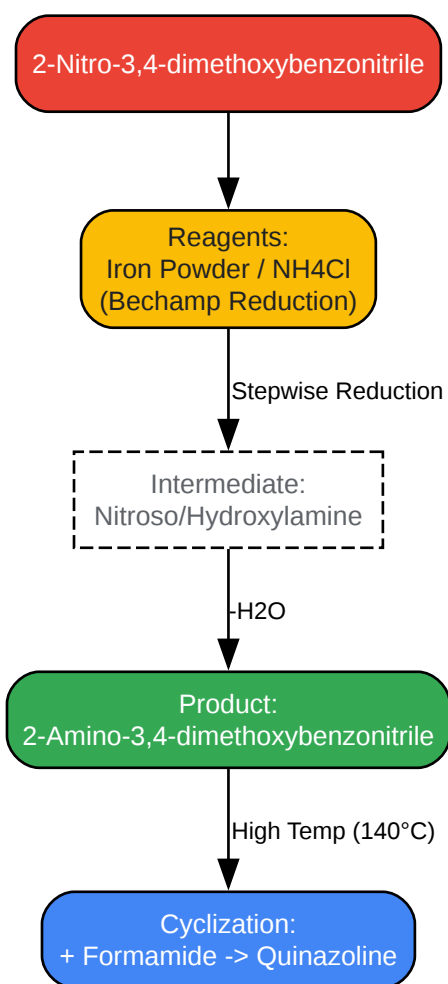
SAR Studies (The Role of the 3,4-Isomer)

The 2-nitro-3,4-dimethoxybenzotrile isomer is used to synthesize 5,6-dimethoxyquinazoline derivatives (due to the numbering shift upon cyclization).

- Mechanism: Shifting the methoxy groups from the 6,7-position (standard Gefitinib pattern) to the 5,6-position alters the shape of the ATP-binding pocket inhibitor.
- Utility: Researchers use this to probe the steric tolerance of the kinase "hinge region."

Experimental Workflow: Reduction to Aniline

The nitro group must be reduced to an amine for subsequent cyclization.



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Caption: Reduction workflow converting the nitro-nitrile precursor to the active amino-nitrile synthon.

Safety & Handling

- **Hazards:** Nitro-benzonitriles are toxic if swallowed (Acute Tox. 4) and may cause skin/eye irritation. The nitrile group can liberate cyanide under extreme metabolic or chemical conditions, though the aromatic bond is stable.
- **Storage:** Store in a cool, dry place under inert gas (Argon/Nitrogen). Segregate from strong oxidizing agents and strong bases.
- **Spill Protocol:** Do not sweep dry dust (explosion hazard with nitro compounds). Dampen with water and collect for hazardous waste disposal.

References

- BLD Pharm. (2025). Product Analysis: **3,4-Dimethoxy-2-nitrobenzotrile** (CAS 1175636-14-2).[3][4][5] Retrieved from
- Sigma-Aldrich. (2025). Product Specification: **3,4-Dimethoxy-2-nitrobenzotrile**. Retrieved from
- PubChem. (2025).[6] Compound Summary: 4,5-Dimethoxy-2-nitrobenzotrile (CAS 102714-71-6).[7][4] Retrieved from
- Venkatesh, et al. (2006). One-Pot Conversion of 2-Nitrobenzotriles to Quinazolin-4(3H)-ones and Synthesis of Gefitinib. Heterocycles. Retrieved from
- BenchChem. (2025).[8][9] Technical Guide: Synthesis of 2-Amino-4-methoxy-5-nitrobenzotrile. Retrieved from

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Sources

- [1. masterorganicchemistry.com](https://www.masterorganicchemistry.com) [[masterorganicchemistry.com](https://www.masterorganicchemistry.com)]
- [2. guidechem.com](https://www.guidechem.com) [[guidechem.com](https://www.guidechem.com)]
- [3. 38469-83-9|4-Methoxy-2-nitrobenzotrile|BLD Pharm](https://www.bldpharm.com) [[bldpharm.com](https://www.bldpharm.com)]
- [4. 102714-71-6|4,5-Dimethoxy-2-nitrobenzotrile|BLD Pharm](https://www.bldpharm.com) [[bldpharm.com](https://www.bldpharm.com)]
- [5. CAS Number List_1_Page1681_Chemicalbook](https://www.chemicalbook.com) [[chemicalbook.com](https://www.chemicalbook.com)]
- [6. 3,4-Dihydroxybenzotrile 97 17345-61-8](https://www.sigmaaldrich.com) [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- [7. 4,5-Dimethoxy-2-nitrobenzotrile | C9H8N2O4 | CID 1511288 - PubChem](https://pubchem.ncbi.nlm.nih.gov) [pubchem.ncbi.nlm.nih.gov]
- [8. pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- [9. benchchem.com](https://www.benchchem.com) [[benchchem.com](https://www.benchchem.com)]

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